1-(3,4-二氯苯基)-3,5-二甲基-1H-吡唑-4-羧酸

描述

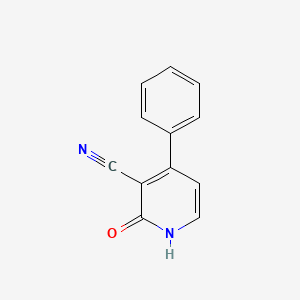

The compound of interest, 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The dichlorophenyl group suggests the presence of chlorine substituents, which can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using a cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, yielding high regioselectivity and in 71-92% yields . Although the specific synthesis of 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is not detailed in the provided papers, similar synthetic strategies could be employed, potentially with modifications to the substituents to achieve the desired 3,4-dichlorophenyl and dimethyl groups.

Molecular Structure Analysis

Crystallographic techniques are often used to determine the molecular structure of pyrazole derivatives. For example, the crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid was determined using X-ray diffraction, and the molecular geometry was examined using quantum chemical methods . Similarly, the molecular structure of the compound of interest could be analyzed using spectroscopic methods and crystallographic techniques to confirm the arrangement of the substituents and the overall geometry of the molecule.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various functionalization reactions. The 1H-pyrazole-3-carboxylic acid was converted into the corresponding carboxamide via reaction with 2,3-diaminopyridine, showcasing the reactivity of the carboxylic acid group . The compound of interest, with a carboxylic acid group, could also be subjected to similar reactions, potentially leading to the formation of amides or other derivatives through functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. For instance, the presence of chlorine atoms can affect the compound's density, melting point, and solubility. Theoretical calculations, such as Density Functional Theory (DFT), can predict properties like the HOMO-LUMO energy gap, which is indicative of a compound's chemical reactivity and stability . The compound's antioxidant properties can also be evaluated in vitro, as demonstrated by the novel pyrazole derivative studied for its antioxidant susceptibilities . The physical and chemical properties of 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid would likely be characterized by a combination of experimental and theoretical methods to provide a comprehensive understanding of its behavior.

科学研究应用

吡唑羧酸衍生物的合成和生物应用

吡唑羧酸衍生物,包括类似于1-(3,4-二氯苯基)-3,5-二甲基-1H-吡唑-4-羧酸的化合物,在有机化学领域中至关重要,因为它们具有广泛的生物活性。这些化合物通过各种方法合成,并展现出显著的抗菌、抗癌、抗炎、抗抑郁、抗真菌、抗结核、抗病毒等性质。它们作为杂环化合物中的骨架突显了它们在药物化学中的重要性,为新治疗剂的开发奠定了基础(A. Cetin, 2020)。

杂环合成技术

吡唑杂环化合物的合成对药物作用团的发展至关重要,凸显了吡唑羧酸衍生物在创造具有生物活性的化合物方面的实用性。通过缩合后的环化或多组分反应(MCR)等技术促进了这些化合物的合成,由于其抗癌、镇痛、抗炎和抗菌等性质,它们在药物化学中的广泛应用(A. M. Dar & Shamsuzzaman, 2015)。

使用吡唑衍生物进行高级有机合成

4-(二氰甲亚甲基)-3-甲基-1-苯基-2-吡唑啉-5-酮的化学性质展示了吡唑衍生物作为合成各种杂环化合物的构建块的多功能性。它们的反应性有助于创造新颖的化合物,包括螺环吡喃和氰甲亚甲基染料,表明吡唑羧酸衍生物在开发新材料和分子方面具有广泛的合成适用性(M. A. Gomaa & H. Ali, 2020)。

对环境化学的影响

有机氯化合物的排放和环境影响,包括氯酚,在评估化学合成和使用的生态足迹方面具有重要意义。评估氯酚的毒性和生物降解的研究,这些化合物与1-(3,4-二氯苯基)-3,5-二甲基-1H-吡唑-4-羧酸中的二氯苯基团具有结构相似性,突显了理解和减轻与这些化合物相关的潜在环境风险的必要性(K. Krijgsheld & A. D. Gen, 1986)。

安全和危害

未来方向

属性

IUPAC Name |

1-(3,4-dichlorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2/c1-6-11(12(17)18)7(2)16(15-6)8-3-4-9(13)10(14)5-8/h3-5H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTOHBFEFKORRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC(=C(C=C2)Cl)Cl)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363437 | |

| Record name | 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

CAS RN |

477710-54-6 | |

| Record name | 1-(3,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477710-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B1300644.png)

![4-fluoro-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1300658.png)

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)